4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile
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Overview
Description
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile is a chemical compound that features an azetidine ring attached to a benzonitrile moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in medicinal chemistry. The presence of the benzonitrile group adds to the compound’s versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method is the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The reaction conditions often include the use of triethylamine as a base and chloroacetyl chloride as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidine and benzonitrile derivatives.
Scientific Research Applications
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and known for its biological activity.
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Used in chemical synthesis and as an antiviral agent.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Known for their anti-inflammatory properties.
Uniqueness
4-(Azetidin-1-yl)-3,5-dimethylbenzonitrile is unique due to its specific combination of the azetidine ring and benzonitrile moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
194496-68-9 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9-6-11(8-13)7-10(2)12(9)14-4-3-5-14/h6-7H,3-5H2,1-2H3 |
InChI Key |
WGBOZNSJJNLGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCC2)C)C#N |
Origin of Product |
United States |
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